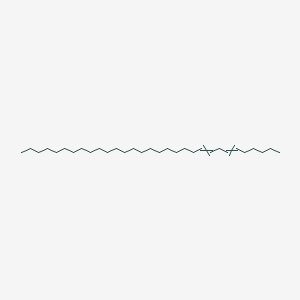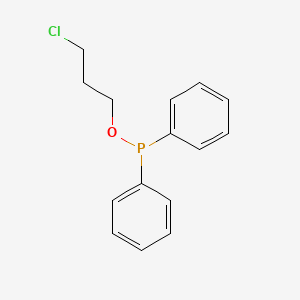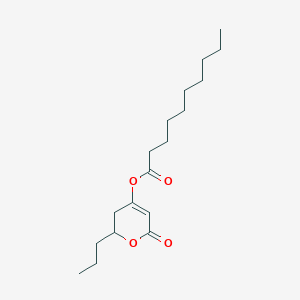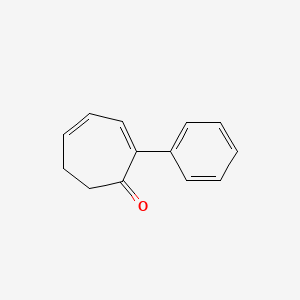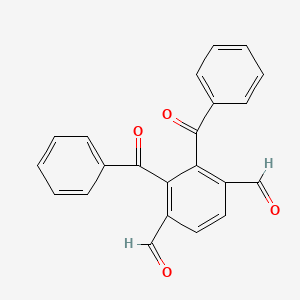
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is an organic compound characterized by the presence of two benzoyl groups and two aldehyde groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde typically involves the reaction of benzoyl chloride with benzene-1,4-dicarbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl groups can participate in electrophilic substitution reactions, where substituents such as nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration reactions.
Major Products:
Oxidation: 2,3-Dibenzoylbenzene-1,4-dicarboxylic acid.
Reduction: 2,3-Dibenzoylbenzene-1,4-dimethanol.
Substitution: 2,3-Dibenzoyl-5-nitrobenzene-1,4-dicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibenzoylbenzene: Similar structure but lacks the aldehyde groups.
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Contains methoxy groups instead of benzoyl groups.
1,3-Dibenzoylbenzene: Different positioning of benzoyl groups on the benzene ring.
Uniqueness: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is unique due to the presence of both benzoyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
89449-75-2 |
|---|---|
Molekularformel |
C22H14O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2,3-dibenzoylterephthalaldehyde |
InChI |
InChI=1S/C22H14O4/c23-13-17-11-12-18(14-24)20(22(26)16-9-5-2-6-10-16)19(17)21(25)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
XZUZMGSWKOPSDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


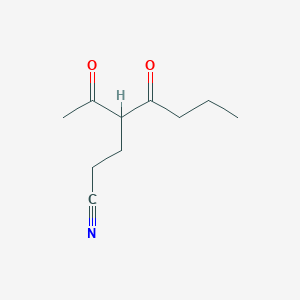
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
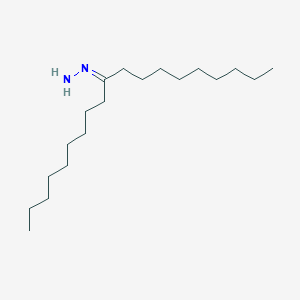

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


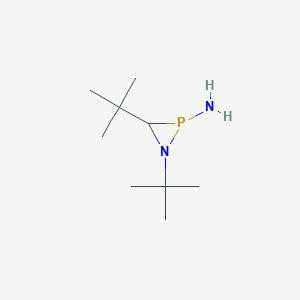
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
